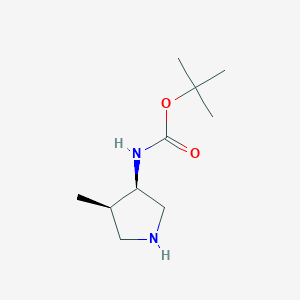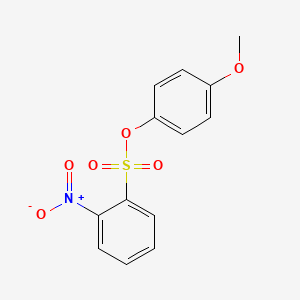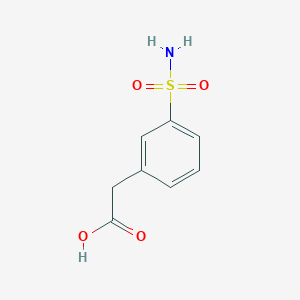
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2411258-04-1 . It has a molecular weight of 192.58 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5FN2O2.ClH/c7-3-1-4 (8)5 (6 (10)11)9-2-3;/h1-2H,8H2, (H,10,11);1H . This indicates the presence of fluorine, nitrogen, and chlorine atoms in the compound.Chemical Reactions Analysis
In the context of chemical reactions, the compound may participate in Suzuki–Miyaura coupling reactions . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 192.58 .Wirkmechanismus
The mechanism of action of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has been extensively studied. It has been found to inhibit the activity of specific enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This compound has also been found to inhibit the activity of specific proteins involved in cancer cell proliferation, making it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, this compound has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is its low toxicity, making it safe for use in lab experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride. One of the significant areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in catalysis, molecular recognition, and drug delivery. Furthermore, research is needed to optimize the synthesis of this compound to improve its solubility and efficacy in various applications.
Synthesemethoden
The synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has been achieved using different methods. One of the commonly used methods involves the reaction of 3-amino-5-fluoropyridine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under specific conditions, including temperature and pressure, to obtain the desired product. Other methods of synthesis involve the use of different reagents and catalysts, such as sodium hydroxide, potassium carbonate, and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used in the development of new drugs. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs to combat these diseases. Additionally, this compound has been used as a ligand in the synthesis of metal complexes, which have applications in catalysis, molecular recognition, and drug delivery.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRKXEBJOBVUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)


![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)

![(2-Chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2950657.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)
